![molecular formula C8H16ClNO2 B2919284 1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride CAS No. 2253632-56-1](/img/structure/B2919284.png)
1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2253632-56-1 . It has a molecular weight of 193.67 . The compound is a white powder stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO2.ClH/c1-9(2)6-5-8(3-4-8)7(10)11;/h3-6H2,1-2H3,(H,10,11);1H . This indicates that the compound has a cyclopropane ring fused with a carboxylic acid group and a dimethylaminoethyl group .Physical And Chemical Properties Analysis
This compound is a white powder stored at room temperature . It has a molecular weight of 193.67 .Wissenschaftliche Forschungsanwendungen
Ethylene Precursors and Metabolites in Plants
- Ethylene Biosynthesis in Higher Plants : Studies have identified derivatives of cyclopropane-1-carboxylic acid, such as 1-(malonylamino)cyclopropane-1-carboxylic acid, as major metabolites of ethylene precursors in higher plants. These findings indicate the compound's role in plant growth and stress responses, offering insights into agricultural applications (Hoffman, Yang, & McKeon, 1982).
Cyclopropane Ring Opening and Chemical Synthesis
- Chemical Synthesis and Enzyme Inhibition : Research on derivatives of cyclopropane-1-carboxylic acid involving bromophenol with a cyclopropyl moiety indicates their potential as enzyme inhibitors. These studies reveal the compound's relevance in developing therapeutic agents and understanding enzyme function (Boztaş et al., 2019).
Cyclopropane Derivatives in Peptide Synthesis
- β-Oligopeptides Synthesis : Research on β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid showcases the utility of cyclopropane derivatives in synthesizing structurally unique peptides. This highlights the compound's utility in novel peptide synthesis with potential biomedical applications (Abele, Seiler, & Seebach, 1999).
Bioconjugation Mechanisms
- Amide Formation in Bioconjugation : The mechanism of amide formation using carbodiimide in aqueous media, involving cyclopropane derivatives, provides insights into bioconjugation techniques. This research is crucial for understanding and improving bioconjugation strategies in drug development and biomolecular research (Nakajima & Ikada, 1995).
Analytical Methods in Plant Biology
- Quantitative Determination in Plant Tissues : Methods for the quantification of cyclopropane-1-carboxylic acid derivatives in plant tissues have been developed, utilizing mass spectrometry. Such analytical techniques are crucial for studying plant physiology and ethylene biosynthesis pathways (Clarke, Kalantari, & Smith, 1996).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-9(2)6-5-8(3-4-8)7(10)11;/h3-6H2,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKFYKUEOWPFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1(CC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

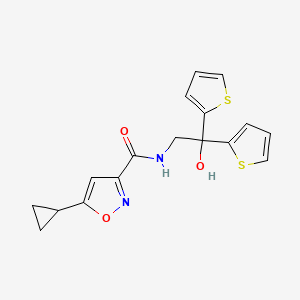

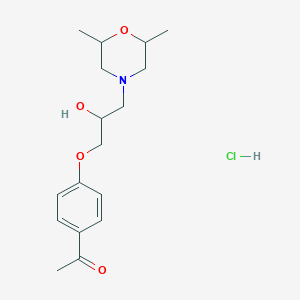
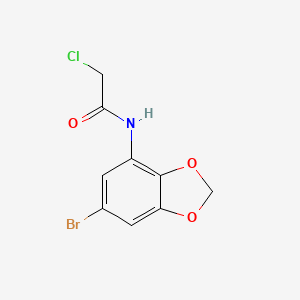
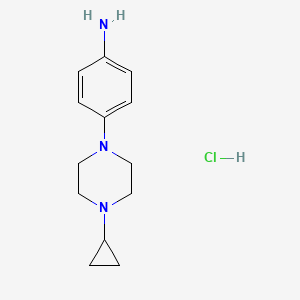
![3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2919211.png)
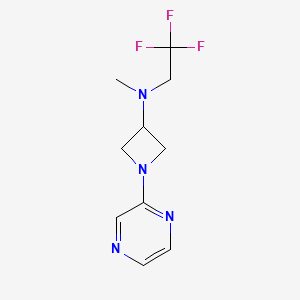
![N-([2,4'-bipyridin]-4-ylmethyl)-1-acetylpiperidine-4-carboxamide](/img/structure/B2919213.png)
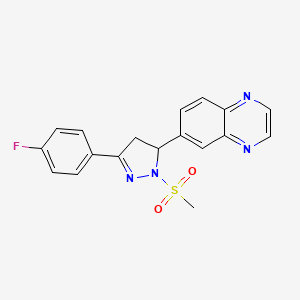
![N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2919215.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylthio)acetamide](/img/structure/B2919217.png)
![3-fluoro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2919218.png)

![1-{6-[2-(sec-butylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-propylpiperidine-4-carboxamide](/img/structure/B2919223.png)